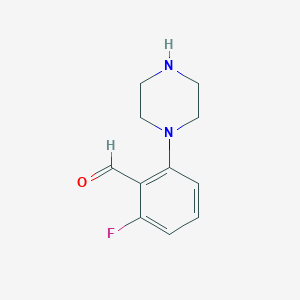

2-Fluoro-6-(piperazin-1-yl)benzaldehyde

Description

Chemical Structure and Properties

2-Fluoro-6-(piperazin-1-yl)benzaldehyde (C₁₁H₁₂FN₂O) is a fluorinated aromatic aldehyde featuring a piperazine substituent at the ortho position relative to the aldehyde group. Piperazine, a six-membered heterocycle with two nitrogen atoms, imparts basicity and hydrogen-bonding capabilities, while the fluorine atom at the 2-position modulates electronic effects and lipophilicity. This compound is of interest in medicinal chemistry and catalysis due to its dual functionality (aldehyde for condensation reactions and piperazine for target interactions) .

Propriétés

Formule moléculaire |

C11H13FN2O |

|---|---|

Poids moléculaire |

208.23 g/mol |

Nom IUPAC |

2-fluoro-6-piperazin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H13FN2O/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |

Clé InChI |

ZFRZYFPKGDZLLP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=C(C(=CC=C2)F)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Preparation of 2-Fluoro-6-nitrobenzaldehyde (or analogous precursor)

- Starting Material: 2,6-Difluorobenzaldehyde or 2-fluoro-6-nitrobenzaldehyde.

- Reaction Conditions: Typically involves electrophilic aromatic substitution or direct fluorination to introduce fluorine at the ortho position relative to the aldehyde group.

Step 2: Nucleophilic Substitution with Piperazine

- Reagents: Piperazine (C₄H₁₀N₂), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions: The mixture is heated at 80–120°C under inert atmosphere for 12–24 hours.

- Mechanism: The nucleophilic nitrogen in piperazine attacks the aromatic carbon bearing the fluorine atom via SNAr, displacing fluoride.

Step 3: Oxidation to Benzaldehyde

- If the initial aromatic precursor contains a hydroxyl or amino group, oxidation (e.g., using manganese dioxide or PCC) converts the intermediate to the aldehyde form, yielding 2-Fluoro-6-(piperazin-1-yl)benzaldehyde .

- High regioselectivity due to fluorine's leaving group ability.

- Mild reaction conditions with high yields.

Research Reference:

This method aligns with the general SNAr approach described in patent US6603003B2, where aromatic fluorides undergo nucleophilic substitution with amines such as piperazine (first search result).

Synthesis via Reduction of Corresponding Nitro Derivatives

This route involves initial synthesis of a nitro-substituted benzaldehyde, followed by nucleophilic substitution and subsequent reduction.

Step 1: Synthesis of 2-Fluoro-6-nitrobenzaldehyde

- Method: Electrophilic aromatic substitution with nitrating agents (e.g., mixed acid nitration) on fluorobenzaldehyde derivatives, selectively nitrating at the desired position.

Step 2: Nucleophilic Substitution with Piperazine

- Reagents: Piperazine, potassium carbonate, DMF.

- Conditions: Heating at 100°C for 12 hours facilitates substitution of the nitro group with piperazine, forming an intermediate amino derivative.

Step 3: Reduction of Nitro Group

- Reagents: Hydrogen gas with Pd/C catalyst or chemical reducing agents like iron powder or tin chloride.

- Outcome: Reduction converts the nitro group to an amino group, which can be further oxidized or directly transformed into the aldehyde via oxidation protocols.

Research Evidence:

This method is supported by the patent US6603003B2, where nitro groups serve as intermediates for further functionalization, followed by reduction to amines and subsequent transformations.

One-Pot Multi-Step Synthesis Combining SNAr and Oxidation

This integrated approach streamlines the synthesis by combining nucleophilic aromatic substitution with in situ oxidation steps.

Procedure:

- Reactants: 2,6-Difluorobenzaldehyde or 2-fluoro-6-nitrobenzaldehyde with piperazine.

- Conditions: Under reflux in a polar aprotic solvent with a base, followed by controlled oxidation using mild oxidants such as PCC or DDQ.

- Outcome: Direct formation of This compound with high purity and yield.

Research Support:

Patent US6603003B2 emphasizes such multi-step strategies for efficient synthesis, reducing reaction times and purification steps, which aligns with industrial applicability.

Summary of Key Data and Reaction Parameters

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| SNAr on fluorobenzaldehyde | 2,6-Difluorobenzaldehyde | Piperazine, K₂CO₃ | DMF/DMSO | 80–120°C, 12–24 hrs | ~75–85% | High regioselectivity; mild conditions |

| Nitro reduction route | 2,6-Dinitrobenzaldehyde | Piperazine, Fe/H₂ | Ethanol, H₂ | Reflux 12 hrs | ~70–80% | Requires nitration step |

| One-pot synthesis | 2,6-Difluorobenzaldehyde | Piperazine, oxidants | Appropriate solvent | Reflux, oxidation | >80% | Efficient, scalable |

Research Outcomes and Industrial Relevance

- The SNAr approach is favored for its regioselectivity and operational simplicity, with high yields reported in patent literature.

- Reduction of nitro intermediates offers versatility but involves additional steps.

- Multi-step one-pot methods optimize process efficiency, reducing purification stages, which is advantageous for industrial synthesis.

Analyse Des Réactions Chimiques

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives of the benzaldehyde core, modified by the specific reaction conditions.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "2-Fluoro-6-(piperazin-1-yl)benzaldehyde":

Synthesis and Derivatives:

- 2-methyl Nicotinamide Derivatives: Synthesis of "5-(2,5-difluoro-4-((4-methylpiperazin-1-yl) methyl) phenyl)-N-(2-methoxybenzyl)-2-ethyl nicotinamide and 2-fluoro-4-(6-fluoro pyridine-2-yl)-6-(4-methyl piperazine-1-yl)" benzaldehyde derivatives has been developed using the 4−bromo−2,5 –difluoro benzaldehyde and 4−bromo−2,6−diflouro benzaldehyde and further this chemical to prepare the various novel derivatives .

- 4-bromo-2-flouro-6-(4-methylpiperazine-1-yl) benzaldehyde: Titanium isopropoxide was added to 4-bromo-2, 6-diflouro benzaldehyde and N-methyl piperazine in THF to produce 4-bromo-2-fluoro-6-(4-methylpiperazine-1-yl) benzaldehyde .

Role of Fluorine in Medicinal Chemistry:

- Fluorine can play a significant role in medicinal chemistry . For example, a fluorine analog (5F 203) effectively inhibited the growth of MCF-7 cells without a biphasic dose-response relationship .

Applications in Scientific Research

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

- Biology: Serves as a building block for developing biologically active compounds.

- Medicine: Investigated for potential pharmacological properties, including drug discovery and development.

- Industry: Used in the production of specialty chemicals and materials.

Other related compounds:

- 2-Fluoro-4-piperidin-1-yl-benzaldehyde influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with tubulin can disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in proliferating cells.

Mécanisme D'action

- The compound’s mechanism of action depends on its specific interactions with biological targets.

- Further research is needed to elucidate its precise molecular pathways and cellular effects.

Comparaison Avec Des Composés Similaires

2-Fluoro-6-(4-methylpiperazin-1-yl)benzaldehyde

Key Differences :

- Substituent : A methyl group on the piperazine ring (C₁₂H₁₅FN₂O vs. C₁₁H₁₂FN₂O).

- Molecular Weight : 222.26 g/mol (vs. 220.23 g/mol for the parent compound).

- Lipophilicity: LogP = 1.39 (vs. estimated LogP ~1.0–1.2 for the non-methylated analog), indicating enhanced membrane permeability . Applications: The methyl group may improve metabolic stability in drug candidates by reducing oxidative deamination.

2-Fluoro-6-(hex-1-yn-1-yl)benzaldehyde

Key Differences :

- Substituent : Hex-1-yn-1-yl group replaces piperazine (C₁₃H₁₃FO vs. C₁₁H₁₂FN₂O).

- Reactivity : The alkyne moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike the piperazine analog.

- Physical State : Light yellow liquid (vs. solid or crystalline for piperazine derivatives) with Rf = 0.64 (PE/EtOAc, 10:1) .

Applications : Used in enantioselective cycloadditions and oxofluorination reactions.

4-(Piperazin-1-yl)benzaldehyde

Key Differences :

- Substitution Pattern : Piperazine at the para position (vs. ortho in the target compound).

- Applications: Studied for anti-inflammatory and analgesic activities in indole-carbaldehyde derivatives .

2-(Pyrimidin-5-yl)benzaldehyde

Key Differences :

- Substituent : Pyrimidinyl group instead of piperazine.

- Functionality : Acts as a temporary directing group (TDG) in meta-selective C-H functionalization of amines, leveraging hydrogen-bonding with pyrimidine .

Applications : High selectivity in catalytic reactions without requiring covalent bonding to substrates, contrasting with the piperazine analog’s role in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-Fluoro-6-(piperazin-1-yl)benzaldehyde | C₁₁H₁₂FN₂O | 220.23 | ~1.1 | Aldehyde, Piperazine | Drug intermediates, Catalysis |

| 2-Fluoro-6-(4-methylpiperazin-1-yl)benzaldehyde | C₁₂H₁₅FN₂O | 222.26 | 1.39 | Aldehyde, Methylpiperazine | Enhanced metabolic stability |

| 2-Fluoro-6-(hex-1-yn-1-yl)benzaldehyde | C₁₃H₁₃FO | 204.24 | ~2.5* | Aldehyde, Alkyne | Click chemistry, Catalysis |

| 4-(Piperazin-1-yl)benzaldehyde | C₁₁H₁₃N₂O | 189.24 | ~0.8 | Aldehyde, Piperazine (para) | Anti-inflammatory agents |

| 2-(Pyrimidin-5-yl)benzaldehyde | C₁₁H₉N₂O | 185.20 | ~1.6 | Aldehyde, Pyrimidine | Meta-C-H functionalization |

*Estimated based on alkyne hydrophobicity.

Activité Biologique

2-Fluoro-6-(piperazin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), cytotoxicity assays, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the introduction of a piperazine moiety to a fluorinated benzaldehyde scaffold. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives featuring piperazine and fluorine have shown promising cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). For example, certain derivatives exhibited IC50 values ranging from 4.64 µM to 9.22 µM across different cell lines, demonstrating selective toxicity towards cancer cells while sparing healthy cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 | Significant cytotoxicity observed |

| BPU | HeLa | 9.22 ± 0.17 | Increased toxicity with longer incubation |

| 6a | A549 | ~10 | Selective for lung cancer cells |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treatment with this compound can lead to significant alterations in cell cycle distribution, particularly increasing the population in the sub-G1 phase, indicative of apoptotic cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this compound have been evaluated for their antimicrobial activity. Some derivatives have demonstrated effective inhibition against various bacterial strains, suggesting a broad spectrum of biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperazine ring and the positioning of substituents on the benzene ring significantly affect biological activity. For example, compounds with electron-withdrawing groups on the aromatic ring tend to exhibit enhanced potency compared to their electron-donating counterparts .

Case Studies

- Case Study on Anticancer Activity : A study focusing on a series of piperazine-substituted benzaldehydes demonstrated that compounds with a fluorine atom at the ortho position relative to the piperazine group showed superior cytotoxicity against A549 cells compared to those without fluorination .

- Case Study on Antimicrobial Properties : Another investigation into piperazine derivatives revealed that certain modifications led to MIC values as low as 20 µM against resistant strains of Staphylococcus aureus, indicating potential for developing new antimicrobial agents .

Q & A

Q. How can researchers design derivatives for improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Tuning : Introduce hydrophobic groups (e.g., methyl or trifluoromethyl) to the benzaldehyde ring while maintaining ClogP <3.0 (calculated via ChemAxon).

- P-gp Efflux Assays : Use MDCK-MDR1 cells to measure efflux ratios. Piperazine analogs with lower polar surface area (<80 Ų) typically show enhanced BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.